1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its stability and reactivity. This compound has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to achieve satisfactory yields . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with various substituents .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives, such as carboxylic acids.
- Reduced derivatives, such as alcohols.
- Substituted triazoles with various functional groups .
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar triazole ring but differs in the position and type of substituents.
1H-1,2,3-Triazole-4-carboxylic acid: This compound lacks the phenyl group, which affects its stability and reactivity.
3-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has a pyrazole ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of the phenyl group, which enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-phenyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQGTMTFLDFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487540 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24036-63-3 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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